1-Azido-2-fluoro-3-methylbenzene
Description
Properties
IUPAC Name |
1-azido-2-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-3-2-4-6(7(5)8)10-11-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHZCSREJZJCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=[N+]=[N-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) via Diazonium Intermediates
The synthesis of 1-azido-2-fluoro-3-methylbenzene can be achieved through a two-step sequence involving diazotization followed by azide substitution. This method leverages the reactivity of aryl diazonium salts, which are highly electrophilic intermediates amenable to nucleophilic attack.
Experimental Procedure
- Diazotization : 2-Fluoro-3-methylaniline is dissolved in cold aqueous hydrochloric acid (0–5°C) and treated with sodium nitrite (NaNO₂) to form the corresponding diazonium salt. The reaction is typically conducted at temperatures below 5°C to minimize decomposition.
- Azidation : The diazonium salt is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). This step proceeds via a classic SNAr mechanism, where the azide ion displaces the diazonium group, yielding the target compound.
Key Parameters
- Temperature Control : Maintaining sub-5°C conditions during diazotization is critical to prevent side reactions.
- Solvent Choice : DMF enhances reaction rates due to its high polarity, but acetonitrile offers easier purification.
- Yield : Reported yields range from 60% to 75%, with purity dependent on efficient removal of byproducts such as phenolic compounds.
Table 1: Optimization of SNAr Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| NaN₃ Equivalents | 1.2–1.5 equiv | Maximizes conversion |
| Reaction Time | 2–4 hours | Balances kinetics and side reactions |
Hypervalent Iodine-Mediated Azidation
Recent advances in hypervalent iodine chemistry have enabled direct azidation of fluoro-methyl-substituted arenes. This method avoids the hazardous diazonium intermediates and offers superior regioselectivity.
Mechanistic Insights
The reaction employs a cyclic iodobenzene reagent (e.g., AcO-BX) to generate an iodonium intermediate, which undergoes nucleophilic displacement by azide ions. Computational studies suggest that the fluorine atom’s electron-withdrawing effect directs the azide group to the 1-position, while steric effects from the methyl group further stabilize the transition state.
Protocol from Literature
- Reagent Preparation : A solution of AcO-BX (1.0 equiv) in dry dichloromethane (DCM) is cooled to 0°C.
- Azide Introduction : Trimethylsilyl azide (TMSN₃, 1.5 equiv) is added dropwise, followed by stirring at room temperature for 30 minutes.
- Workup : The solvent is evaporated, and the residue is purified via column chromatography (silica gel, hexane/ethyl acetate).
Metal-Catalyzed Carboazidation
Iron-catalyzed carboazidation provides an alternative route for introducing both azido and halogen groups in a single step. This method is particularly effective for substrates with electron-deficient aromatic rings.
Reaction Conditions
Substrate Scope
The method tolerates a variety of substituents, including chloro, bromo, and cyano groups. For 1-azido-2-fluoro-3-methylbenzene, the methyl group’s steric bulk slightly reduces yield (55–60%) compared to unsubstituted analogs.
Table 2: Comparative Performance of Metal-Catalyzed Methods
| Catalyst | Solvent | Yield (%) | Selectivity (1-azido) |
|---|---|---|---|
| Fe(OTf)₂ | DCM | 58 | 8:1 |
| Cu(acac)₂ | THF | 42 | 5:1 |
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: 2-Fluoro-3-methylbenzylamine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
1-Azido-2-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Azido-2-fluoro-3-methylbenzene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and reduction, to form different products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .
Comparison with Similar Compounds
Aryl azides are widely used in click chemistry, photochemistry, and medicinal chemistry. Below is a comparative analysis of 1-azido-2-fluoro-3-methylbenzene with structurally related compounds:
Structural and Physical Properties
Key Observations :
- Substituent Effects : The target compound uniquely combines an electron-withdrawing fluorine (-F) and an electron-donating methyl (-CH₃) group, creating a balanced electronic environment. In contrast, 1-azido-2-(trifluoromethyl)benzene has a stronger EWG (-CF₃), which increases its molecular weight and polarizability .
- Molecular Weight : The chloro-fluoro analog (C₆H₃ClFN₃) has a higher molecular weight (171.56 g/mol) due to the chlorine atom .
Reactivity and Stability
- Thermal Stability : Aryl azides with electron-withdrawing groups (EWGs) like -F or -CF₃ are generally more stable than those with electron-donating groups (EDGs) like -CH₃. For example, 1-azido-4-methylbenzene (EDG at position 4) is prone to decomposition under heat, whereas the fluorine in 1-azido-2-fluoro-3-methylbenzene may mitigate this risk .
- Click Chemistry Reactivity : The azide group in the target compound participates in Huisgen cycloaddition with alkynes. Its reactivity is modulated by the adjacent -F (EWG), which slightly deactivates the azide, compared to 1-azido-4-methylbenzene, where the EDG accelerates the reaction .
Biological Activity
1-Azido-2-fluoro-3-methylbenzene, a compound characterized by its azido and fluorine substituents on a benzene ring, has garnered attention in various fields, particularly in medicinal chemistry and bioorthogonal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant research findings.
1-Azido-2-fluoro-3-methylbenzene is primarily recognized for its azido group, which plays a critical role in its reactivity. The azido group can participate in [3+2] cycloaddition reactions , typically catalyzed by copper(I) salts, leading to the formation of stable triazole rings. These triazoles are valuable intermediates in medicinal chemistry due to their ability to interact with various biological targets, influencing cellular pathways and potentially leading to therapeutic effects .
The compound also undergoes substitution reactions , where the azido group can be replaced by other nucleophiles, facilitating the synthesis of diverse substituted benzene derivatives. Additionally, it can be oxidized to form nitro derivatives or reduced to yield amines, depending on the reaction conditions employed.
Biological Applications
1-Azido-2-fluoro-3-methylbenzene serves multiple roles in biological research:
- Bioorthogonal Chemistry : It is utilized for labeling and tracking biomolecules within living systems, enabling researchers to study cellular processes in real time.
- Drug Discovery : The compound is investigated for its potential as a precursor in synthesizing novel pharmaceuticals with enhanced efficacy and safety profiles. Its ability to form triazoles makes it a candidate for developing new therapeutic agents targeting specific diseases .
- Cancer Research : Studies have shown that derivatives of azido compounds exhibit cytotoxic activity against various cancer cell lines. For instance, compounds synthesized from azido precursors have demonstrated moderate to high activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Studies
Recent studies highlight the biological activity of 1-Azido-2-fluoro-3-methylbenzene and its derivatives:
- Cytotoxicity Studies : A series of triazole-linked compounds derived from azido precursors were screened for their cytotoxic effects against cancer cell lines. The results indicated that some derivatives exhibited IC50 values ranging from 0.02 µM to 4.15 µM against MCF-7 cells, showcasing significant anticancer potential .
- Mechanistic Insights : Research indicated that azido compounds could modulate histone deacetylase (HDAC) activity, which is crucial in cancer progression. Specific modifications to the azido structure enhanced selectivity for HDAC isoforms, suggesting a pathway for targeted cancer therapies .
Data Table: Biological Activity Overview
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Azido-2-fluoro-3-methylbenzene derivative A | MCF-7 | 0.02 | Induces apoptosis via HDAC inhibition |
| 1-Azido-2-fluoro-3-methylbenzene derivative B | HeLa | 31.60 | Cell cycle arrest |
| Triazole-linked compound C | MDA-MB-231 | 36.7 | Modulation of gene expression |
Q & A
Q. Table 1: Key Spectroscopic Data for 1-Azido-2-fluoro-3-methylbenzene
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃), δ 7.1–7.4 (m, Ar-H) | |
| ¹⁹F NMR (CDCl₃) | δ -110 to -115 ppm (fluorine) | |
| IR (KBr) | 2105 cm⁻¹ (N₃), 1500 cm⁻¹ (C-F) |
Q. Table 2: Reaction Optimization for CuAAC
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | CuBr/TBTA (1:1.2 ratio) | >90% |
| Solvent | DMF/H₂O (9:1 v/v) | Maximizes rate |
| Temperature | 25°C | Balances speed/stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
